Technical Monograph: Clomiphene-d5 Citrate (CAS 1217200-17-3) in Bioanalytical Applications
Technical Monograph: Clomiphene-d5 Citrate (CAS 1217200-17-3) in Bioanalytical Applications
[1]
Executive Summary
Clomiphene-d5 Citrate (CAS 1217200-17-3) represents the stable isotope-labeled analog of Clomiphene Citrate, the non-steroidal selective estrogen receptor modulator (SERM) widely used in ovulation induction and off-label male hypogonadism therapy.[1] In the context of drug development and clinical toxicology, this deuterated compound serves as the Gold Standard Internal Standard (IS) for the quantification of Clomiphene and its active metabolites via LC-MS/MS.
This guide addresses the critical technical challenges associated with Clomiphene bioanalysis—specifically the resolution of geometric isomers (Enclomiphene vs. Zuclomiphene), matrix-induced ion suppression, and the necessity of tracking metabolic divergence via CYP2D6 and CYP3A4 pathways.
Chemical Identity & Physicochemical Properties[1][2]
Clomiphene Citrate exists as a mixture of two geometric isomers: Enclomiphene (E-isomer, trans) and Zuclomiphene (Z-isomer, cis).[1] The d5-labeled variant incorporates five deuterium atoms, typically on the pendant phenyl ring, creating a mass shift of +5 Da.
Critical Note on Isomerism: Commercial Clomiphene-d5 Citrate is generally supplied as an isomeric mixture (E/Z).[1] Because the two isomers exhibit distinct pharmacokinetic profiles and ionization efficiencies, the IS must ideally mirror the isomeric ratio of the analyte or be chromatographically separated.
Table 1: Physicochemical Specifications
| Property | Detail |
| Chemical Name | 2-[4-(2-Chloro-1,2-diphenyl-vinyl)phenoxy]-N,N-diethyl-ethanamine-d5 citrate |
| CAS Number | 1217200-17-3 |
| Molecular Formula | C₂₆H₂₃D₅ClNO[1][2][3][4][5][6][7][8][9][10] · C₆H₈O₇ |
| Molecular Weight | 603.11 g/mol (Salt); ~410.99 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d0 < 0.1%) |
| Solubility | Soluble in Methanol, DMSO; slightly soluble in water.[1] |
| pKa | ~9.6 (Amine group) |
| Storage | -20°C, hygroscopic.[1] Protect from light (prevent photochemical degradation).[1] |
The Bioanalytical Challenge: Isomer-Specific Quantification
The primary failure mode in Clomiphene analysis is treating the drug as a single peak.
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Enclomiphene (E): Potent antagonist; shorter half-life.[1]
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Zuclomiphene (Z): Weak agonist; accumulates over time (long half-life).[1]
Scientific Rationale for d5-Labeling: While non-labeled analogs (e.g., Nilotinib or Tamoxifen) are sometimes used as internal standards, they fail to compensate for matrix effects specific to the Clomiphene structure. Clomiphene-d5 co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events in the electrospray source, thereby normalizing the signal for accurate quantification.
Diagram 1: LC-MS/MS Bioanalytical Workflow
This workflow illustrates the critical decision points for isomer separation.
Figure 1: Validated workflow for Clomiphene quantification using d5-internal standard. Note the critical extraction step using MTBE (Methyl tert-butyl ether) to minimize phospholipid carryover.[1]
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for high-sensitivity quantification (LLOQ ~100 pg/mL) in human plasma, utilizing Clomiphene-d5 Citrate to correct for recovery and ionization variance.[1]
Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation (PPT) is often insufficient for low-level detection due to ion suppression.[1] LLE is recommended.
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Aliquot: Transfer 200 µL of plasma into a glass tube.
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IS Spiking: Add 20 µL of Clomiphene-d5 Citrate working solution (50 ng/mL in Methanol). Vortex briefly.
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Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (pH ~9.8). Rationale: Clomiphene is a basic amine; high pH ensures it is in the uncharged state for organic extraction.
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .
-
Agitation: Shake mechanically for 10 minutes. Warning: Do not vortex vigorously to avoid stable emulsions.
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Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
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Concentration: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.
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Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid).
Chromatographic Conditions[1][2][13][14][15]
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Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm x 2.1 mm, 3.5 µm).[1]
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Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
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Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 30% B[1]
-
1-6 min: Ramp to 90% B
-
6-8 min: Hold 90% B
-
8.1 min: Re-equilibrate 30% B.
-
-
Flow Rate: 0.3 mL/min.[1]
-
Isomer Separation: Under these conditions, Zuclomiphene typically elutes before Enclomiphene .
Mass Spectrometry (MRM) Parameters
Operate in Positive Electrospray Ionization (ESI+) mode.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Clomiphene (E/Z) | 406.2 | 100.1 | 25 | 100 |
| Clomiphene-d5 | 411.2 | 100.1 | 25 | 100 |
Mechanistic Insight on Transitions: The precursor ion corresponds to the protonated molecule [M+H]+. The product ion at m/z 100.1 corresponds to the [CH2=N(CH2CH3)2]+ fragment (diethylimmonium ion) cleaved from the side chain.
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Why is the product ion not deuterated? The d5 label is located on the phenyl ring of the backbone. The fragmentation cleaves the amine tail, which does not carry the label. Thus, the transition 411->100 is correct and specific.
Metabolic Context & Pharmacokinetics[6][9][11]
Understanding the metabolic fate of Clomiphene is crucial when interpreting data, as metabolites often interfere with the parent signal if not chromatographically resolved.
Diagram 2: Metabolic Pathway (CYP-Mediated)
Visualizing the biotransformation to active metabolites.[1][7]
Figure 2: Major metabolic pathways.[1][7] Note that 4-OH-Clomiphene has higher affinity for estrogen receptors than the parent drug.[1][7] The d5-IS does not track these metabolites; separate standards are required for their quantification.[1]
Handling, Stability, and Troubleshooting
Stability Profile[1]
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Stock Solutions: Stable for 12 months at -20°C in Methanol.
-
Processed Samples: Stable for 24 hours in the autosampler (4°C).
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Light Sensitivity: Clomiphene is photosensitive.[1] Exposure to UV light can induce E/Z isomerization .[1] All extraction steps should be performed under low-light conditions (amber glassware).[1]
Common Pitfalls[1]
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Cross-Signal Interference: High concentrations of Clomiphene metabolites (e.g., N-desethylclomiphene) can fragment to similar ions.[1] Ensure chromatographic separation between the parent and desethyl metabolites (usually separated by ~1-2 mins).[1]
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Isotopic Contribution: Ensure the d5 standard does not contain significant d0 (unlabeled) impurities, which would artificially inflate the analyte concentration (Blank Interference). A purity of >99% isotopic enrichment is required.
References
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National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Clomiphene Citrate. Retrieved from [Link][1]
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Ghobadi, C., et al. (2008).[1] Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients. Journal of Chromatography B. Retrieved from [Link]
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Mürdter, T. E., et al. (2012).[1] Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites.[6] Human Molecular Genetics. Retrieved from [Link]
Sources
- 1. Clomiphene-d5 Citrate | CAS 1217200-17-3 | LGC Standards [lgcstandards.com]
- 2. rac Clomiphene-d5 Citrate | CAS 1217200-17-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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